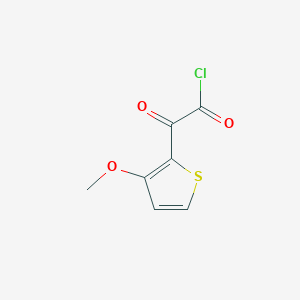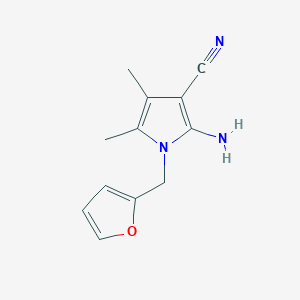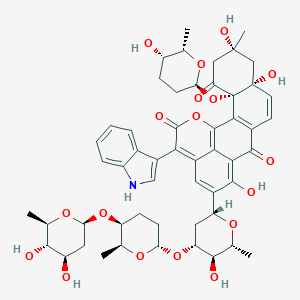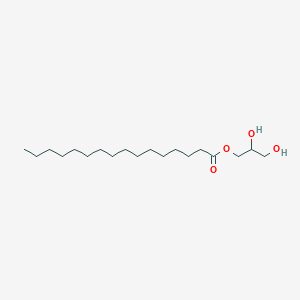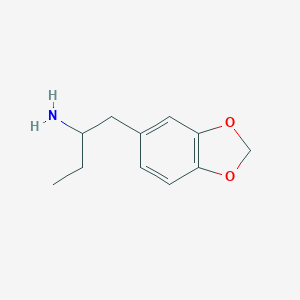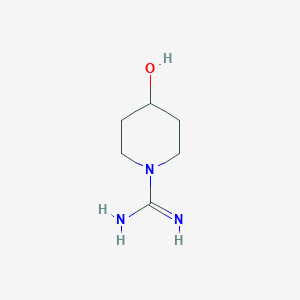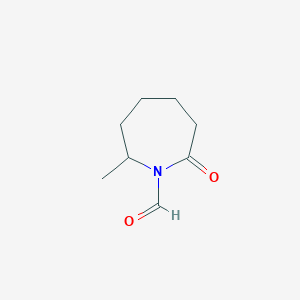
2-Methyl-7-oxoazepane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-7-oxoazepane-1-carbaldehyde, also known as MOCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOCA is a heterocyclic compound that belongs to the class of aldehydes. It has a molecular formula of C8H11NO2 and a molecular weight of 153.18 g/mol.
Mechanism of Action
The mechanism of action of 2-Methyl-7-oxoazepane-1-carbaldehyde is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various biological processes. 2-Methyl-7-oxoazepane-1-carbaldehyde has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which has been linked to improved cognitive function and memory. 2-Methyl-7-oxoazepane-1-carbaldehyde has also been shown to inhibit the activity of various bacterial and fungal enzymes, which may explain its antibacterial and antifungal activities.
Biochemical and Physiological Effects:
2-Methyl-7-oxoazepane-1-carbaldehyde has been shown to have various biochemical and physiological effects, including the inhibition of key enzymes and proteins involved in various biological processes. It has been shown to exhibit antibacterial, antifungal, and antiviral activities. 2-Methyl-7-oxoazepane-1-carbaldehyde has also been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In addition, 2-Methyl-7-oxoazepane-1-carbaldehyde has been shown to improve cognitive function and memory by increasing acetylcholine levels in the brain.
Advantages and Limitations for Lab Experiments
2-Methyl-7-oxoazepane-1-carbaldehyde has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, 2-Methyl-7-oxoazepane-1-carbaldehyde also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research and development of 2-Methyl-7-oxoazepane-1-carbaldehyde. One potential direction is the synthesis of new compounds based on the structure of 2-Methyl-7-oxoazepane-1-carbaldehyde, which may exhibit improved properties and activities. Another potential direction is the investigation of the potential applications of 2-Methyl-7-oxoazepane-1-carbaldehyde in various fields, including medicinal chemistry, material science, and organic synthesis. Further research is also needed to fully understand the mechanism of action and potential side effects of 2-Methyl-7-oxoazepane-1-carbaldehyde.
Synthesis Methods
2-Methyl-7-oxoazepane-1-carbaldehyde can be synthesized through a multistep process, which involves the reaction of 2-aminocaproic acid with acetic anhydride to form N-acetyl-2-aminocaproic acid. The resulting compound is then treated with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with 2-methyl-6-oxoheptanal to form 2-Methyl-7-oxoazepane-1-carbaldehyde.
Scientific Research Applications
2-Methyl-7-oxoazepane-1-carbaldehyde has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-Methyl-7-oxoazepane-1-carbaldehyde has been shown to exhibit antibacterial, antifungal, and antiviral activities. It has also been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In material science, 2-Methyl-7-oxoazepane-1-carbaldehyde has been used as a building block for the synthesis of new polymers and materials with unique properties. In organic synthesis, 2-Methyl-7-oxoazepane-1-carbaldehyde has been used as a key intermediate in the synthesis of various compounds.
properties
CAS RN |
110967-09-4 |
|---|---|
Product Name |
2-Methyl-7-oxoazepane-1-carbaldehyde |
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-methyl-7-oxoazepane-1-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c1-7-4-2-3-5-8(11)9(7)6-10/h6-7H,2-5H2,1H3 |
InChI Key |
XSJRJODQCCPYRA-UHFFFAOYSA-N |
SMILES |
CC1CCCCC(=O)N1C=O |
Canonical SMILES |
CC1CCCCC(=O)N1C=O |
synonyms |
1H-Azepine-1-carboxaldehyde, hexahydro-2-methyl-7-oxo- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,4R,5S)-5-[6-amino-3-[[6-amino-9-[(2S,3R,4S,5R)-3-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-4-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B12164.png)
![5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B12169.png)
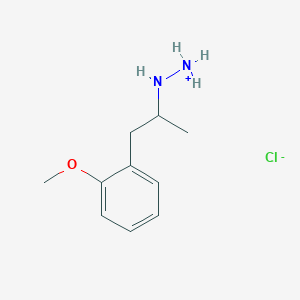
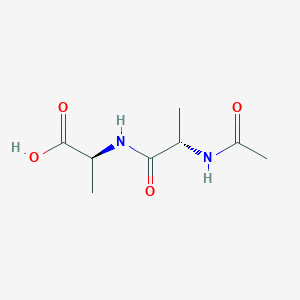
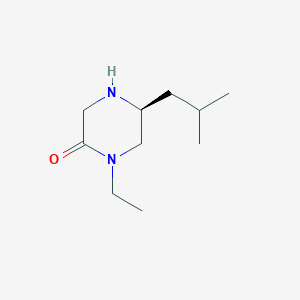
![(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol](/img/structure/B12177.png)
